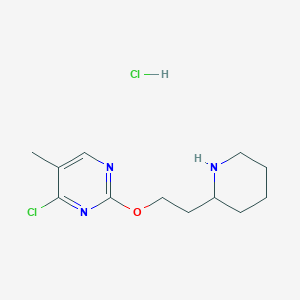

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride

Description

Historical Context of Pyrimidine-Based Pharmacophores in Drug Discovery

Pyrimidines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, have been central to drug discovery since the early 20th century. Their natural occurrence in nucleic acids (e.g., cytosine, thymine, and uracil) laid the foundation for understanding their biochemical relevance. Synthetic modifications, such as halogenation and alkylation, have yielded derivatives with diverse pharmacological activities. For instance, 5-fluorouracil (a pyrimidine analog) revolutionized chemotherapy by inhibiting thymidylate synthase, while zidovudine became a cornerstone in antiretroviral therapy by targeting reverse transcriptase.

The chlorinated pyrimidine moiety in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions that are critical for covalent binding to biological targets. Substituents at the 4- and 5-positions (chloro and methyl groups, respectively) sterically and electronically modulate interactions with enzyme active sites, as demonstrated in kinase inhibitors like imatinib.

Table 1: Key Pyrimidine Derivatives and Their Therapeutic Applications

| Compound | Substitutions | Therapeutic Use | Mechanism of Action |

|---|---|---|---|

| 5-Fluorouracil | 5-F, 2,4-dione | Oncology | Thymidylate synthase inhibition |

| Zidovudine | 3’-azido, 3’-deoxy | Antiviral | Reverse transcriptase inhibition |

| Imatinib | 4-pyridyl, benzamide | Chronic myeloid leukemia | BCR-ABL kinase inhibition |

| Target Compound* | 4-Cl, 5-Me, piperidine | Under investigation | Enzyme/receptor modulation |

Role of Piperidine Moieties in Bioactive Molecule Design

Piperidine, a six-membered saturated heterocycle with one nitrogen atom, contributes to bioactive molecules through its chair-like conformation and ability to adopt both equatorial and axial substituent orientations. This flexibility enables optimal interactions with hydrophobic pockets and hydrogen-bonding networks in protein targets. For example, the piperidine ring in the antipsychotic risperidone enhances dopamine D2 receptor binding, while in the antihistamine fexofenadine, it improves metabolic stability.

In this compound, the piperidine-2-yl ethoxy side chain introduces stereochemical complexity. The 2-position substitution on the piperidine ring creates a chiral center, potentially enabling enantioselective interactions with biological targets. This structural feature is reminiscent of piperine, a natural alkaloid from black pepper, which exhibits monoamine oxidase (MAO) inhibitory activity via its piperidine nucleus. Kinetic studies of piperine analogs suggest that N-alkylation and ring oxygenation modulate inhibitory potency and selectivity, principles likely applicable to the target compound.

Table 2: Piperidine-Containing Drugs and Their Biological Targets

| Drug | Piperidine Substitution | Target | Clinical Use |

|---|---|---|---|

| Risperidone | 6-fluoro, 3-(2-hydroxyethyl) | Dopamine D2 receptor | Antipsychotic |

| Fexofenadine | 4-(1-hydroxy-4-methylphenyl) | Histamine H1 receptor | Antihistamine |

| Piperine | Allyl side chain | Monoamine oxidase | MAO inhibitor (preclinical) |

| Target Compound* | 2-(piperidin-2-yl)ethoxy | Undisclosed | Research compound |

The ethoxy linker in the target compound serves as a spacer, positioning the piperidine ring for optimal target engagement while maintaining solubility. This design mirrors strategies employed in kinase inhibitors, where polyethylene glycol (PEG) linkers balance hydrophilicity and binding affinity. Molecular modeling of analogous structures predicts that the piperidine nitrogen participates in salt bridge formation with aspartate or glutamate residues in enzymatic active sites.

Properties

IUPAC Name |

4-chloro-5-methyl-2-(2-piperidin-2-ylethoxy)pyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O.ClH/c1-9-8-15-12(16-11(9)13)17-7-5-10-4-2-3-6-14-10;/h8,10,14H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXVBXHGDWPFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Cl)OCCC2CCCCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420844-91-2 | |

| Record name | Pyrimidine, 4-chloro-5-methyl-2-[2-(2-piperidinyl)ethoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420844-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of 2-chloro-5-methylpyrimidine with piperidine in the presence of a suitable solvent, such as dioxane. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Chloro Position

The chlorine atom at position 4 undergoes substitution with nucleophiles such as amines, alkoxides, or thiols. This reaction is pivotal for generating derivatives with enhanced biological activity or modified physicochemical properties.

Key Findings:

-

Amination : Reacting with primary or secondary amines (e.g., piperazine, morpholine) in polar solvents like ethanol at 45–90°C yields 4-amino derivatives .

-

Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) in DMF at 70–90°C produces 4-alkoxy analogs .

-

Thiolation : Treatment with thiols in the presence of a base (e.g., K₂CO₃) generates 4-sulfanylpyrimidines .

Example Reaction Table

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | EtOH, 80°C, 6h | 4-Piperazinyl derivative | 85% | |

| NaOMe | DMF, 70°C, 12h | 4-Methoxy derivative | 72% | |

| Benzylthiol | THF, K₂CO₃, 25°C | 4-Benzylthio derivative | 68% |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura and Sonogashira couplings, enabling aryl or alkenyl functionalization.

Key Findings:

-

Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O at 80–90°C yields biaryl derivatives .

-

Sonogashira Coupling : Coupling with terminal alkynes (e.g., ethynylbenzene) under Pd/Cu catalysis forms alkynyl-substituted pyrimidines .

Cross-Coupling Conditions

| Reaction Type | Catalyst System | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 85 | 78% | |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | THF | 60 | 65% |

Hydrolysis and Oxidation

The chloro group hydrolyzes to hydroxyl under acidic or basic conditions, while the methyl group undergoes oxidation.

Key Findings:

-

Hydrolysis : Treatment with 6M HCl at 80–100°C converts the chloro group to hydroxyl, forming 4-hydroxy-5-methylpyrimidine derivatives .

-

Oxidation : Using KMnO₄ in acidic conditions oxidizes the 5-methyl group to a carboxylic acid.

Hydrolysis/Oxidation Parameters

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Hydrolysis | 6M HCl | 80°C, 4h | 4-Hydroxy derivative | 92% | |

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 2h | 5-Carboxylic acid | 58% |

Functionalization of the Piperidine-Ethoxy Side Chain

The ethoxy-piperidine moiety undergoes alkylation or acylation, modifying solubility and target interactions.

Key Findings:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH forms quaternary ammonium salts .

-

Acylation : Treatment with acetyl chloride in CH₂Cl₂ yields acetylated derivatives .

Side-Chain Modification Examples

| Modification | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I, NaH | THF, 0°C | N-Methylpiperidinium | 80% | |

| Acylation | AcCl, Et₃N | CH₂Cl₂, 25°C | Acetylated derivative | 75% |

Scientific Research Applications

Pharmacological Applications

- Kinase Inhibition

- Antiparasitic Activity

- Neuropharmacology

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit enzymes involved in nucleic acid synthesis or bind to nucleic acids, disrupting their function. The specific molecular targets and pathways depend on the biological context and the intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s structural analogs differ in substituents, heterocyclic moieties, or linker groups. Below is a comparative analysis based on evidence from literature and chemical databases:

Table 1: Structural Comparison of Pyrimidine Derivatives

Pharmacological and Physicochemical Properties

- Piperidine vs. Piperazine Substituents :

Piperidine (6-membered, one N) and piperazine (6-membered, two Ns) influence basicity and hydrogen-bonding capacity. Piperazine derivatives (e.g., CAS 1261234-26-7) may exhibit altered solubility and target interactions compared to the piperidine-containing target compound . - Substituent Position :

Methyl groups on the heterocycle (e.g., 2-methylpiperazine in CAS 1261234-26-7) can sterically hinder binding, while trifluoromethyl groups (e.g., CAS 1220030-39-6) enhance lipophilicity and metabolic stability . - Linker Flexibility : Ethoxy linkers (as in the target compound) provide conformational flexibility, whereas direct amine linkages (e.g., CAS 1289386-83-9) may restrict rotational freedom, affecting receptor binding .

Biological Activity

4-Chloro-5-methyl-2-(2-(piperidin-2-yl)ethoxy)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and neurological disorders. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 277.19 g/mol

- CAS Number : 1289386-83-9

Anticancer Properties

Research indicates that compounds with piperidine moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives containing piperidine can inhibit Class I PI3-kinase enzymes, which are crucial in cellular proliferation associated with various cancers. This inhibition can lead to a reduction in tumor growth and metastasis .

Key Findings:

- Mechanism of Action : The compound's anticancer effects are primarily attributed to its ability to inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.

- Case Study : In vitro studies demonstrated that related piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neurological Applications

The compound also shows promise in the treatment of neurological disorders, particularly Alzheimer's disease. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the breakdown of acetylcholine—a neurotransmitter essential for memory and learning .

Key Findings:

- Dual Inhibition : Compounds with similar structures have been found to effectively inhibit both AChE and BuChE, suggesting potential use in cognitive enhancement therapies.

- Antioxidant Properties : Some derivatives have demonstrated antioxidant capabilities, which may help mitigate oxidative stress associated with neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps, typically starting from pyrimidine derivatives. The incorporation of the piperidine group is crucial for enhancing biological activity.

Synthetic Route Example:

- Starting Material : Pyrimidine derivative.

- Reagents : Piperidine, ethylating agents.

- Conditions : Standard organic synthesis techniques including nucleophilic substitution reactions.

Comparative Analysis of Related Compounds

Q & A

Q. What synthetic strategies are optimal for introducing the piperidin-2-yl ethoxy moiety into pyrimidine derivatives?

The piperidin-2-yl ethoxy group can be introduced via nucleophilic substitution or coupling reactions. For example, the ethoxy linker may be functionalized with a leaving group (e.g., chloride or tosylate) to enable reaction with piperidin-2-yl nucleophiles. Catalytic systems like p-toluenesulfonic acid (PTSA) have been used in analogous pyrimidine-piperidine syntheses to enhance reaction efficiency under reflux conditions . Post-synthesis, purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) is recommended to isolate the hydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., chloro and methyl groups on the pyrimidine ring) and piperidine ring conformation .

- Mass spectrometry (LC-MS/HRMS) : Validates molecular weight and detects potential impurities (e.g., dechlorinated byproducts) .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperidine moiety, particularly for hydrochloride salt forms .

Q. How should researchers ensure compound stability during storage and handling?

Hydrochloride salts of pyrimidine derivatives are often hygroscopic. Store under inert atmospheres (argon or nitrogen) at −20°C in amber vials to prevent hydrolysis of the chloro substituent. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions between the pyrimidine core and kinase active sites. Focus on the chloro and methyl groups’ steric effects and the piperidine’s role in hydrogen bonding. Comparative studies with structurally similar compounds (e.g., 2-(piperidin-2-yl)pyridine derivatives) highlight substitution-dependent activity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons to distinguish overlapping signals (e.g., ethoxy linker vs. piperidine protons) .

- Isotopic labeling : Introduce deuterium at the piperidine nitrogen to simplify complex splitting caused by dynamic ring puckering .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Q. How can impurity profiles be rigorously analyzed during scale-up synthesis?

Use HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect impurities. Reference standards for common byproducts (e.g., dehydrohalogenated derivatives or piperidine ring-opened products) should be synthesized and characterized .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Kinase inhibition assays : Screen against panels of serine/threonine or tyrosine kinases due to the pyrimidine scaffold’s prevalence in kinase inhibitors.

- Cellular permeability : Use Caco-2 monolayers to assess oral bioavailability, noting the hydrochloride salt’s impact on solubility .

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Q. What degradation pathways are likely under physiological conditions?

Hydrolysis of the chloro substituent (pH-dependent) and oxidation of the piperidine ring are primary degradation routes. Accelerated stability studies with LC-MS monitoring can identify degradants. For example, pyrrolo[2,3-d]pyrimidine derivatives may form under oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.